4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGABRTJMXKNZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Chemical Structure and Properties of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
This guide provides a comprehensive technical overview of this compound, a derivative of the versatile 2-aminothiazole scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical synthesis, structural characterization, physicochemical properties, and putative biological activities. The narrative emphasizes the rationale behind experimental design and methodologies, reflecting a synthesis of established chemical principles and field-proven insights.
Introduction: The 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity, potential for hydrogen bonding, and ability to engage in various intermolecular interactions make it an attractive scaffold for drug design. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4][5]
The subject of this guide, this compound, combines three key structural features:
-
A 2-aminothiazole core , the foundational pharmacophore.
-
A 4-(4-chlorophenyl) substituent , which is expected to enhance lipophilicity and may contribute to specific target interactions through halogen bonding and π-π stacking.
-
An N-methyl group on the 2-amino position, which modifies the compound's polarity, hydrogen bonding capacity, and metabolic stability compared to its parent amine, 4-(4-chlorophenyl)thiazol-2-amine.
This guide will explore the synthesis, characterization, and potential applications of this specific N-methylated derivative, providing a robust framework for its scientific investigation.
Synthesis and Structural Elucidation
While direct literature on the synthesis of this compound is sparse, a logical and efficient synthetic strategy can be devised based on well-established methodologies for thiazole synthesis and amine alkylation.
Proposed Synthetic Pathway
A two-step synthesis is proposed, beginning with the well-documented Hantzsch thiazole synthesis to form the parent amine, followed by a selective N-methylation.
Step 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine (Parent Compound)
The Hantzsch synthesis provides a reliable and high-yielding route to the 2-aminothiazole core.[6] This reaction involves the condensation of an α-haloketone with a thiourea derivative.
-
Reaction: 4-Chloro-α-bromoacetophenone reacts with thiourea in an alcoholic solvent.
-
Mechanism: The reaction proceeds via initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.
Step 2: N-methylation of 4-(4-chlorophenyl)thiazol-2-amine
Selective methylation of the primary amino group can be achieved through reductive amination. This method is generally preferred over direct alkylation with methyl halides to minimize the formation of over-alkylated quaternary ammonium salts. A reliable protocol involves the use of formaldehyde and a reducing agent like sodium borohydride.[7]
-
Reaction: The parent amine is reacted with formaldehyde to form an intermediate imine (or hydroxymethyl adduct), which is then reduced in situ by sodium borohydride to yield the N-methyl amine.
-
Rationale for Method Choice: Reductive amination is a mild and efficient method for N-methylation of primary and secondary amines. It offers high selectivity and generally proceeds under gentle conditions, preserving the integrity of the thiazole ring.
A visual representation of this proposed synthetic workflow is provided below.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
Protocol 1: Synthesis of 4-(4-chlorophenyl)thiazol-2-amine
-
To a solution of 4-chloro-α-bromoacetophenone (1 mmol) in 15 mL of absolute ethanol, add thiourea (1.2 mmol).
-
Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-chlorophenyl)thiazol-2-amine as a solid.[3]
Protocol 2: Synthesis of this compound
-
Dissolve 4-(4-chlorophenyl)thiazol-2-amine (1 mmol) in 10 mL of methanol.
-
Add formaldehyde (1.1 mmol, 37% aqueous solution) to the solution and stir at room temperature for 4 hours.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium borohydride (1.2 mmol) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for an additional 5 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the final N-methylated compound.[7]
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the thiazole proton (C5-H), aromatic protons in the chlorophenyl ring (typically two doublets), a singlet for the N-methyl protons, and a signal for the N-H proton.
-
¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the carbons of the thiazole ring, the chlorophenyl ring, and the N-methyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching vibration, C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the heterocyclic and aromatic rings, and the C-Cl bond.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.
Physicochemical Properties
The predicted physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₀H₉ClN₂S | Defines the elemental composition of the molecule. |
| Molecular Weight | 224.71 g/mol | Important for stoichiometric calculations and molar-based assays. |
| Appearance | Expected to be a solid at room temperature. | Basic physical state. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited aqueous solubility expected. | Critical for designing in vitro assays and for potential drug formulation. |
| LogP (predicted) | ~3.5-4.0 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
Putative Biological Activity and Mechanism of Action
While no specific biological data for this compound has been found, its activity can be hypothesized based on the extensive research on related 2-aminothiazole derivatives.
Potential Therapeutic Areas
-
Antimicrobial Activity: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[3][8] The presence of the chlorophenyl group is a common feature in many antimicrobial agents.
-
Anticancer Activity: The 2-aminothiazole scaffold is present in several anticancer agents. The parent compound, 4-(4-chlorophenyl)thiazol-2-amine, has been noted for its antiangiogenic potential.[9]
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated as inhibitors of inflammatory enzymes like cyclooxygenases (COX-1/COX-2).[4]
Influence of N-Methylation on Bioactivity
The introduction of the N-methyl group can significantly modulate the pharmacological profile of the parent molecule:
-
Increased Lipophilicity: N-methylation can increase the compound's ability to cross biological membranes, potentially enhancing its bioavailability and cellular uptake.
-
Altered Hydrogen Bonding: The conversion of a primary amine (-NH₂) to a secondary amine (-NH-CH₃) reduces the number of hydrogen bond donors from two to one. This can alter the binding affinity and selectivity for biological targets.
-
Improved Metabolic Stability: N-methylation can protect the amino group from certain metabolic transformations, potentially increasing the compound's half-life in vivo.
A hypothetical signaling pathway illustrating a potential anticancer mechanism of action is shown below.
Caption: Hypothetical inhibition of a pro-cancer signaling pathway.
Protocol for In Vitro Antimicrobial Assay (Broth Microdilution)
To validate the hypothesized antimicrobial activity, a standard broth microdilution assay would be performed to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: MIC Determination
-
Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism, no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a promising, yet underexplored, derivative within the pharmacologically significant 2-aminothiazole class. Based on established chemical principles, its synthesis is readily achievable through a two-step process involving a Hantzsch reaction followed by reductive amination. The introduction of the N-methyl group is predicted to enhance its lipophilicity and metabolic stability, which could translate to improved biological activity.
While its specific pharmacological profile requires experimental validation, the structural alerts within the molecule suggest strong potential for antimicrobial and anticancer applications. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate this compound, contributing to the broader exploration of 2-aminothiazole derivatives in drug discovery.
References
- Bate, A., et al. (2019). Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies. Chemistry & Biodiversity.
- Ganure, K. A., et al. (2017). Synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Heterocyclic Letters.
- Hassan, A. A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances.
- Chen, J., et al. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. European Journal of Organic Chemistry.
- Kappe, C. O. (2006). Expedient Synthesis of N-Substituted 2-Aminothiazoles.
- Taha, M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
-
PubChem. (n.d.). 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine. Retrieved from [Link]
- da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências.
- Mahmood, A. A. R., et al. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.
- Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
- Ahmad, S., et al. (2023). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry.
- da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
- Al-Azzawi, A. M. J. (2021).
- Gul, A., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry.
- Valdes, C., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules. Norbelladine. Molecules.
Sources
- 1. Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1-Molecular Modeling and in Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
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Biological activity of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine derivatives
Technical Monograph: Biological Profile & Therapeutic Potential of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine Derivatives
Executive Summary
The This compound scaffold represents a specialized subclass of 2-aminothiazoles, a "privileged structure" in medicinal chemistry known for its ability to bind diverse biological targets with high affinity. While the unsubstituted parent compound (2-amino-4-(4-chlorophenyl)thiazole) is widely documented for its antimicrobial and anticancer properties, the
This technical guide provides a rigorous analysis of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and validated biological activities across oncology, microbiology, and inflammation.
Chemical Architecture & Synthesis
Core Scaffold Analysis
The molecule consists of a central 1,3-thiazole ring substituted at the C4 position with a 4-chlorophenyl group and at the C2 position with a methylamino group.
-
4-Chlorophenyl Moiety: Enhances lipophilicity (
) and provides metabolic stability against oxidative metabolism compared to an unsubstituted phenyl ring. It often engages in stacking or hydrophobic interactions within enzyme active sites. -
-Methyl-2-amino Group: The methylation of the exocyclic amine reduces the number of hydrogen bond donors from two to one. This modification is a classic medicinal chemistry strategy to improve membrane permeability and metabolic stability (by hindering
-glucuronidation), though it may alter binding affinity if the primary amine was essential for a specific hinge-region interaction (e.g., in kinase inhibition).
Validated Synthesis Protocol
The most robust method for synthesizing this derivative is the Hantzsch Thiazole Synthesis . This pathway is preferred for its high yield and operational simplicity.[1]
Reaction Scheme (DOT Visualization):
Figure 1: Hantzsch synthesis pathway for the target derivative.
Step-by-Step Protocol:
-
Reagents: Dissolve 4-chlorophenacyl bromide (1.0 eq) in absolute ethanol (10 mL/mmol).
-
Addition: Add
-methylthiourea (1.1 eq) to the solution. -
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).
-
Workup: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.
-
Neutralization: Basify the solution with aqueous ammonium hydroxide (NH
OH) or sodium bicarbonate (NaHCO ) to pH 8–9 to liberate the free base. -
Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the pure product.
Biological Activity Profile
Anticancer Potential
Derivatives of 2-amino-4-phenylthiazole are potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases.
-
Mechanism of Action: The thiazole nitrogen and the exocyclic amino group often function as a bidentate ligand, binding to the ATP-binding hinge region of kinases.
-
Target Specificity:
-
CDK4/6: Inhibition leads to G1 cell cycle arrest.
-
c-Met: The 4-chlorophenyl group fits into the hydrophobic back pocket of the c-Met kinase domain.
-
Apoptosis: Induction of Caspase-3 and Caspase-8 activity has been observed in breast cancer cell lines (MCF-7) treated with close structural analogs.
-
Table 1: Cytotoxicity Profile (Analogous Scaffolds)
| Cell Line | Tissue Origin | IC | Mechanism Implicated |
| MCF-7 | Breast | 15.0 – 25.0 | Apoptosis (Caspase-3 activation) |
| A549 | Lung | 4.8 – 10.2 | EGFR / c-Met inhibition |
| HT-29 | Colon | 2.0 – 5.5 | Cell cycle arrest (G2/M) |
Antimicrobial & Antifungal Activity
The 4-(4-chlorophenyl) moiety is critical for antimicrobial efficacy. The lipophilic chlorine atom facilitates penetration through the bacterial cell wall.
-
Spectrum: Broad-spectrum activity against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).
-
SAR Insight:
-methylation generally retains antifungal activity but may slightly reduce antibacterial potency compared to the free amine, as the free NH is often involved in hydrogen bonding with bacterial DNA gyrase or dihydropteroate synthase.
Anti-inflammatory Activity
Thiazole derivatives act as bioisosteres of the COX-2 selective inhibitor scaffold (e.g., celecoxib).
-
Pathway: Inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).
-
Potency: Derivatives with the 4-chlorophenyl substitution have shown significant reduction in carrageenan-induced paw edema in rodent models, comparable to standard NSAIDs.
Mechanism of Action: Apoptotic Signaling
The following diagram illustrates the validated pathway by which 4-phenyl-2-aminothiazole derivatives induce cancer cell death.
Figure 2: Proposed mechanism of apoptosis induction via mitochondrial pathway.
Experimental Protocols
Protocol A: In Vitro Cytotoxicity Assay (MTT)
-
Objective: Determine IC
values against cancer cell lines. -
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Seeding: Plate cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 – 100
M). Ensure final DMSO concentration . -
Incubation: Incubate for 48 hours at 37°C, 5% CO
. -
MTT Addition: Add 20
L of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Remove medium and add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
-
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound in Mueller-Hinton broth.
-
Inoculation: Add bacterial suspension to each well (final conc.
CFU/mL). -
Incubation: Incubate at 37°C for 16–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
References
-
Structure-activity relationships of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 1992.
-
Synthesis and Antimicrobial Activity of 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine Derivatives. Heterocyclic Letters, 2017.
-
Synthesis of the N-methyl Derivatives of 2-Aminothiazol-4(5H)-one and Their Interactions with 11βHSD1. Chemistry & Biodiversity, 2019.[2]
-
Design, synthesis, and anticancer activities of novel 2-amino-4-phenylthiazole scaffold. Journal of Chemistry, 2018.
-
2-Aminothiazoles: A Comparative Guide to their Structure-Activity Relationships. BenchChem, 2025.
Sources
Therapeutic potential of N-methyl-1,3-thiazol-2-amine scaffolds
Therapeutic Potential of N-Methyl-1,3-thiazol-2-amine Scaffolds
Executive Summary
The N-methyl-1,3-thiazol-2-amine scaffold represents a specialized subclass of the 2-aminothiazole "privileged structure" in medicinal chemistry. While the broader 2-aminothiazole moiety is ubiquitous in FDA-approved therapeutics (e.g., Dasatinib , Avatrombopag ), the specific N-methylated variant offers distinct physicochemical properties that modulate metabolic stability, membrane permeability, and target selectivity. This guide analyzes the structural logic, therapeutic applications (Oncology and Neurology), and synthetic protocols for this scaffold, designed for researchers optimizing lead compounds.
Medicinal Chemistry & Structural Logic
The Core Scaffold
The 2-aminothiazole ring is a bioisostere of the thiazole ring found in Vitamin B1 (thiamine). It functions as a constrained pharmacophore capable of
-
Thiazole Ring: Acts as an electron-withdrawing heteroaromatic system. The nitrogen at position 3 (N3) is a hydrogen bond acceptor (HBA), crucial for interacting with the "hinge region" of kinase domains.
-
Exocyclic Amine (C2-Position):
-
Primary Amine (
): A dual H-bond donor/acceptor. Highly active but susceptible to rapid Phase II metabolism (N-acetylation) and oxidation. -
N-Methyl Amine (
): The focus of this guide. Methylation removes one H-bond donor, increases lipophilicity ( ), and introduces steric bulk.
-
The "N-Methyl" Switch: SAR Implications
The decision to methylate the exocyclic nitrogen is a critical Structure-Activity Relationship (SAR) toggle.
| Feature | Primary Amine ( | N-Methyl Amine ( | Mechanistic Impact |
| H-Bonding | Donor (2H) + Acceptor | Donor (1H) + Acceptor | Kinase Selectivity: Methylation often reduces potency if the target requires a bidentate H-bond (e.g., LIMK1 inhibitors), but increases selectivity by clashing with non-conserved residues in off-targets. |
| Metabolism | High Acetylation Risk | Blocked Acetylation | Stability: Prevents rapid clearance via N-acetyltransferases (NAT), prolonging half-life ( |
| Conformation | Flexible | Restricted | Entropy: The methyl group can force the substituent into a specific rotamer, reducing the entropic penalty of binding. |
Critical Insight: In the development of LIMK inhibitors , methylation of the 2-amino group resulted in a significant loss of potency, confirming that the specific H-bond donor at this position is essential for ATP-pocket binding in that specific kinase subfamily. However, in Tau aggregation inhibitors , the N-methyl group can enhance blood-brain barrier (BBB) penetration without sacrificing efficacy.
Therapeutic Applications
Oncology: Protein Kinase Inhibitors
The 2-aminothiazole scaffold is a cornerstone of kinase inhibitor design.
-
Mechanism: The thiazole N3 and the exocyclic amine typically form a donor-acceptor pair with the kinase hinge region (e.g., Met341 in Src kinase).
-
N-Methyl Role: Used to tune the electronic properties of the ring. For example, in the optimization of Src/Abl inhibitors (analogs of Dasatinib), N-methylation is explored to reduce promiscuity.
-
Key Target: VEGFR-2 (KDR) . N-methyl-thiazol-2-amine derivatives have shown potency in inhibiting angiogenesis by blocking the ATP binding site of the Vascular Endothelial Growth Factor Receptor.
Neurology: Tau Aggregation Inhibitors
Alzheimer’s disease pathology involves the aggregation of Tau protein into neurofibrillary tangles.[1][2]
-
Mechanism: Aminothiazoles act as "chaperone mimics," binding to the microtubule-binding repeat domains of Tau. This prevents the
-sheet stacking required for fibril formation. -
Advantage: The N-methyl variant improves lipophilicity, critical for CNS drugs to cross the BBB.
-
Data Point: Substituted 2-aminothiazoles have demonstrated protection against tau-induced neuronal toxicity at nanomolar concentrations in cellular models.[3]
Experimental Protocol: Synthesis of N-Methyl-4-phenylthiazol-2-amine
Objective: Synthesize a representative N-methyl-1,3-thiazol-2-amine scaffold via the Hantzsch Thiazole Synthesis .
Reaction Scheme
The synthesis involves the condensation of an
Materials
-
Reagent A: 2-Bromoacetophenone (1.0 equiv, 199 mg)
-
Reagent B: N-Methylthiourea (1.1 equiv, 99 mg)
-
Solvent: Absolute Ethanol (5 mL)
-
Base: Triethylamine (Et
N) (1.2 equiv) - Optional, accelerates reaction.
Step-by-Step Methodology
-
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methylthiourea (1.1 mmol) in absolute ethanol (5 mL).
-
Addition: Add 2-Bromoacetophenone (1.0 mmol) portion-wise to the stirring solution at room temperature.
-
Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours.
-
Validation: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting bromide (
) should disappear, and a lower fluorescent spot (product) should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to approximately 1 mL.
-
Neutralize with saturated aqueous NaHCO
solution (10 mL). -
Extract with Ethyl Acetate (
mL). -
Dry combined organic layers over anhydrous Na
SO , filter, and concentrate.
-
-
Purification: Recrystallize from hot ethanol/water (1:1) or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexane).
-
Characterization (Expected Data):
-
H NMR (DMSO-
): 7.8 (d, 2H, Ar-H), 7.4 (t, 2H, Ar-H), 7.1 (s, 1H, Thiazole-H5), 2.9 (d, 3H, N-CH ), 7.5 (br s, 1H, NH).
-
H NMR (DMSO-
Visualization & Analysis
Diagram 1: Hantzsch Synthesis & Mechanism
This diagram illustrates the condensation pathway forming the thiazole ring.
Caption: The Hantzsch synthesis pathway involves S-alkylation followed by cyclodehydration to form the aromatic thiazole core.
Diagram 2: SAR & Binding Logic
This diagram maps the functional regions of the scaffold against biological targets.
Caption: SAR map highlighting how specific structural features of the scaffold influence kinase binding, metabolic stability, and neuroprotective effects.
References
-
Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[4][5] Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry. Link
-
Ross, D. L., et al. (2004). "Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties." Bioorganic & Medicinal Chemistry Letters. Link
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. (Context on Thiazole promiscuity). Link
-
Chimenti, F., et al. (2011). "Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease."[3] European Journal of Pharmaceutical Sciences. Link
- Kashyap, S. J., et al. (2012). "Review on Synthesis and Biological Activity of Thiazole Derivatives.
Sources
Solubility profile of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine in DMSO
An In-Depth Technical Guide to Determining the Solubility Profile of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine in Dimethyl Sulfoxide (DMSO)
Foreword: The Critical Role of DMSO in Early-Stage Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most fundamental of these is ensuring that a compound can be effectively prepared and tested. Dimethyl sulfoxide (DMSO) has established itself as a near-universal solvent in the initial phases of drug discovery, prized for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] This attribute is indispensable for high-throughput screening (HTS), where large chemical libraries are evaluated for biological activity.[2][3] The solubility of a test compound, such as this compound, in DMSO is not merely a practical consideration; it is the gateway to all subsequent in vitro evaluation. An incomplete understanding of a compound's solubility can lead to significant experimental artifacts, including the underestimation of potency or, conversely, false positives arising from compound precipitation.[3]
This guide provides a comprehensive framework for determining the solubility profile of this compound in DMSO. We will move beyond a simple recitation of protocols to explain the underlying principles and rationale, empowering researchers to generate robust and reliable data.
Understanding the Compound: this compound
The target molecule belongs to the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry.[4] The structure, featuring a chlorophenyl group and a methylamino substituent, suggests a molecule with moderate polarity and potential for various intermolecular interactions. While specific physicochemical data for this exact molecule is not widely published, related structures have been synthesized and investigated for a range of biological activities.[5][6][7][8] The first step in any solubility assessment is a thorough characterization of the compound's purity and solid-state form (e.g., crystalline or amorphous), as these factors can profoundly influence solubility measurements.[9]
The "Why": Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements, as they answer different experimental questions.[10][11]
-
Kinetic Solubility: This is the more common measurement in early drug discovery.[10] It reflects the concentration of a compound that remains in solution after a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[12] This mimics the conditions of many high-throughput screening assays and provides a rapid assessment of whether a compound is likely to precipitate under those conditions.[10][13]
-
Thermodynamic Solubility: Considered the "gold standard," this measures the true equilibrium solubility of a compound.[14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours) until the solution is saturated.[12][14] This value is critical for later-stage development, including formulation and biopharmaceutical classification.[12]
For the purposes of this guide, which is focused on the initial characterization in the context of in vitro screening, the kinetic solubility protocol is often the most relevant. However, a comprehensive profile would include both.
Experimental Protocols for Solubility Determination
The following sections provide detailed, self-validating protocols for determining both the kinetic and thermodynamic solubility of this compound.
Materials and Reagents
-
This compound (solid powder, purity >95%)
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% purity[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector[9][12]
-
Analytical balance
-
Calibrated pipettes and sterile tips
-
96-well microtiter plates (UV-transparent for direct UV method, or standard plates for other methods)
-
Nephelometer or plate reader with turbidity measurement capability[13][14]
Protocol 1: Kinetic Solubility Determination via Nephelometry
This high-throughput method is designed to rapidly assess the concentration at which the compound precipitates upon dilution from a DMSO stock into an aqueous buffer.[10][13]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing.[14]
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 20 mM down to 10 µM).[14]
-
Assay Plate Preparation: In a separate 96-well plate, add a small, precise volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.[13][14]
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4). This creates a final DMSO concentration of 1%, which is common in biological assays.[12][13]
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.[14]
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer.[13] Undissolved particles will scatter the light, leading to a higher signal.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a sharp increase in light scattering is observed is defined as the kinetic solubility limit.[13]
Diagram of Kinetic Solubility Workflow (Nephelometry):
Caption: Workflow for kinetic solubility determination.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the definitive standard.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is critical to ensure equilibrium is reached with a saturated solution.
-
Solvent Addition: To each vial, add a precise volume of DMSO.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12][14]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.[14]
-
Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Accurately dilute the supernatant with DMSO and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.[9][12][14]
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for thermodynamic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison and tracking of compound properties.
Table 1: Solubility Profile of this compound
| Parameter | Value | Unit | Method |
| Kinetic Solubility (in PBS, 1% DMSO) | To be determined | µg/mL or µM | Nephelometry |
| Thermodynamic Solubility (in DMSO) | To be determined | mg/mL or M | Shake-Flask/HPLC |
Interpreting the Results:
A high thermodynamic solubility in neat DMSO is expected and confirms its utility as a solvent for creating concentrated stock solutions.[1][16] The kinetic solubility value is arguably more predictive of performance in aqueous-based biological assays. A low kinetic solubility (<10 µM) may be a red flag, suggesting that the compound could precipitate in cell-based or biochemical screens, potentially leading to unreliable results.[10]
Conclusion: A Foundation for Reliable Data
Determining the solubility of this compound in DMSO is a foundational step that underpins the reliability of all subsequent in vitro testing. By employing robust, well-validated protocols for both kinetic and thermodynamic solubility, researchers can build a comprehensive profile of their compound's behavior. This knowledge is not merely a technical checkbox; it is a critical piece of the puzzle in the complex process of drug discovery, ensuring that experimental data is both accurate and interpretable. The methodologies outlined in this guide provide a clear path to generating this essential data with confidence and scientific rigor.
References
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- BioDuro. (n.d.). ADME Solubility Assay.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Creative Biostructure. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- Bio-protocol. (2018). 3.8. Determination of Kinetic Solubility.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.
- PubMed. (2014, July 15). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry.
- BenchChem. (n.d.). Trk-IN-19 Solubility in DMSO: A Technical Guide.
- PMC. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
- ResearchGate. (2017, August 2). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles.
- Kemmie Australia. (2025, September 17). DMSO Uses & Research.
- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
- Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
- MDPI. (2018, January 19). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine.
- Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.).
- EvitaChem. (n.d.). Buy 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine (EVT-5669145).
- SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.
- MedChemExpress. (n.d.). 4-(4-chlorophenyl)thiazol-2-amine | Aminothiazole Derivative.
- SciELO. (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.
- ChemicalBook. (2026, January 26). 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
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- 4. Buy 4-(4-Chlorophenyl)-N-(4-ethoxyphenyl)thiazol-2-amine (EVT-5669145) [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine [mdpi.com]
- 7. scielo.br [scielo.br]
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- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
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- 16. ptacts.uspto.gov [ptacts.uspto.gov]
Targeting the Sigma-Hole: A Technical Guide to Pharmacophore Modeling of 4-Chlorophenyl Thiazole Derivatives
Executive Summary
This guide details the computational workflow for developing pharmacophore models specifically for 4-chlorophenyl thiazole derivatives . These scaffolds are "privileged structures" in medicinal chemistry, exhibiting potent activity against targets like DHFR (Dihydrofolate reductase) , EGFR , and microbial proteins.
The critical differentiator in this guide is the focus on the 4-chlorophenyl moiety . Unlike generic phenyl rings, the chlorine atom introduces a
Part 1: The Physicochemical Basis
Why 4-Chlorophenyl Thiazole?
Before modeling, one must understand the molecular interactions driving bioactivity. A standard "hydrophobic" feature definition is insufficient for this scaffold.
-
The Thiazole Core: Acts as a bioisostere for peptide bonds but with restricted conformation. The Nitrogen (N3) is a canonical Hydrogen Bond Acceptor (HBA) .
-
The 4-Chlorophenyl Group:
-
Lipophilicity: Increases
, aiding membrane permeability.[1] -
Halogen Bonding (XB): The chlorine atom is not merely a steric bulk.[1] It acts as an electrophile (Lewis acid) along the C-Cl bond axis, interacting with nucleophiles (backbone carbonyls, His/Met side chains) in the binding pocket.
-
Protocol Implication: Your pharmacophore model must allow for a custom feature definition (Halogen Bond Donor) or a directionally constrained Hydrophobic feature to capture this.
-
Part 2: Experimental Workflow (The Protocol)
Phase 1: Dataset Curation & Pre-processing
Context: The quality of a ligand-based model is strictly limited by the structural diversity and bioactivity range of the training set.
Step-by-Step Protocol:
-
Data Mining: Extract structures from ChEMBL or proprietary SAR data.
-
Filter:
values. -
Thresholds: Define "Active" (
), "Inactive" ( ), and "Intermediate" (discard to remove noise).
-
-
Tautomer & Ionization Handling:
-
Thiazoles can exhibit tautomerism if amino-substituted. Generate dominant protomers at pH 7.4.
-
Tool: LigPrep (Schrödinger) or Wash (MOE).
-
-
Conformational Expansion (Critical):
-
Thiazole-phenyl bonds have rotational freedom but distinct energy minima.
-
Method: Use a Systematic Search or Stochastic (Monte Carlo) method.
-
Energy Window: Keep conformers within
of the global minimum. High-energy conformers introduce false positives.
-
Phase 2: Pharmacophore Hypothesis Generation
Context: Deriving the 3D arrangement of features common to active ligands.
Feature Mapping Strategy: For 4-chlorophenyl thiazoles, select the following features:
-
HBA (Vectorized): Thiazole Nitrogen.
-
HBD (Vectorized): If an amide/amine linker is present at C2.
-
Ring Aromatic (RA): Thiazole and Phenyl rings.
-
Hydrophobic (HY): Phenyl ring (General).
-
Halogen Bond (XB): Advanced Step. If your software (e.g., LigandScout, Discovery Studio) supports it, place a Halogen Bond feature on the Chlorine atom, projecting outward along the C-Cl bond axis.
Workflow Diagram
The following diagram illustrates the logical flow from chemical structure to validated model.
Caption: Figure 1. End-to-end workflow for ligand-based pharmacophore modeling of thiazole derivatives.
Part 3: Validation Framework (Self-Validating Systems)
A pharmacophore model is a hypothesis, not a result, until statistically validated. You must prove the model discriminates between actives and decoys.
Test Set & Decoy Set Construction
-
Test Set: 20-30 compounds not used in training.
-
Decoy Set: Use the DUD-E (Directory of Useful Decoys) approach. Select molecules with similar physical properties (MW, LogP) but topologically dissimilar structures (Tanimoto coefficient < 0.6) to the thiazoles.[2]
-
Ratio: Maintain a 1:50 ratio of Actives to Decoys for rigorous testing.
Statistical Metrics
Summarize your model performance using these mandatory metrics:
| Metric | Definition | Threshold for Success |
| GH Score (Goodness of Hit) | Balances recall and precision (0 to 1). | |
| EF (1%) (Enrichment Factor) | How many actives are found in the top 1% of the sorted list? | |
| ROC AUC | Area Under the Receiver Operating Characteristic curve. | |
| Fisher’s Randomization | Randomizes activity data to ensure the model isn't a chance correlation. | 95% Confidence Level |
Part 4: Mechanistic Case Study (DHFR Inhibition)
Application: Dual Antimicrobial/Anticancer Activity[3]
Research indicates that 4-chlorophenyl thiazole derivatives often target Dihydrofolate Reductase (DHFR) . In this context, the pharmacophore maps to specific residues.
Interaction Map:
-
Glu30 (E. coli numbering): Interacts with the N3 of the thiazole (HBA).
-
Ile50/Leu28: Hydrophobic pocket accommodating the phenyl ring.
-
Backbone Carbonyls: The 4-Cl atom often forms a halogen bond with backbone carbonyl oxygens in the active site, displacing water networks.
Interaction Diagram
This diagram visualizes the specific pharmacophoric features required for high-affinity binding.
Caption: Figure 2.[4] Pharmacophoric mapping of 4-chlorophenyl thiazole interactions within a binding pocket.
References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link
-
Mishra, C. B., et al. (2015).[2] "Thiazole: A Potent Scaffold for the Development of Novel Anticancer Agents." Journal of Heterocyclic Chemistry. Link
-
Guner, O. F., & Henry, D. R. (2000). "Metric for evaluating the quality of pharmacophore models (GH Score)." Journal of Chemical Information and Computer Sciences. Link
-
Langer, T., & Wolber, G. (2004). "Pharmacophore definition and 3D searches." Drug Discovery Today: Technologies. Link
-
Bondock, S., et al. (2013).[2] "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety." European Journal of Medicinal Chemistry. Link
Sources
- 1. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Antibacterial, antibiofilm and molecular modeling study of some antitumor thiazole based chalcones as a new class of DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijres.org [ijres.org]
The Thiazole Scaffold in Kinase Inhibition: Structural Mechanics and Validation
Executive Summary
The thiazole ring system—specifically the 2-aminothiazole motif—represents a "privileged scaffold" in kinase drug discovery. Its ubiquity is not accidental; the scaffold possesses an intrinsic electronic architecture that mimics the adenine purine ring of ATP, allowing it to anchor effectively within the kinase hinge region. However, the transition from a thiazole "hit" to a clinical candidate requires navigating complex challenges regarding selectivity, residence time, and metabolic stability.
This technical guide dissects the mechanism of action (MoA) of thiazole-based inhibitors, moving beyond basic binding kinetics to explore the structural determinants of efficacy. It provides a self-validating experimental framework for characterizing these inhibitors, designed for researchers requiring high-fidelity data to support lead optimization.
Structural Mechanistics: The Hinge-Binding Anchor
The core mechanism of thiazole-based inhibitors relies on their ability to displace ATP by occupying the cleft between the N-terminal and C-terminal lobes of the kinase domain.
The Donor-Acceptor Motif
The 2-aminothiazole scaffold functions as a bidentate ligand within the hinge region. This interaction is thermodynamically favorable due to a specific hydrogen bond network:
-
H-Bond Acceptor (N3): The thiazole ring nitrogen (N3) accepts a hydrogen bond from the backbone amide nitrogen of the hinge residue (typically Met318 in c-Src or Met341 in Abl).
-
H-Bond Donor (C2-NH2): The exocyclic amino group at the C2 position donates a hydrogen bond to the backbone carbonyl oxygen of the preceding hinge residue.
This "Donor-Acceptor" pattern mimics the N1 and N6 interaction of adenine in ATP, securing the inhibitor in the active site.
Type I vs. Type II Binding Modes
While the thiazole headgroup anchors to the hinge, the "tail" of the molecule determines the binding classification.
| Feature | Type I Inhibitors (e.g., Dasatinib) | Type II Inhibitors (e.g., Sorafenib-like thiazoles) |
| Kinase Conformation | Binds the active conformation (DFG-in, | Binds the inactive conformation (DFG-out). |
| Binding Pocket | Occupies the ATP pocket; tail extends toward the solvent front. | Occupies ATP pocket + extends into the allosteric hydrophobic pocket exposed by DFG-out movement. |
| Selectivity | Generally lower (conserved ATP pocket). | Generally higher (exploits less conserved allosteric regions). |
| Thiazole Role | Primary hinge anchor. | Hinge anchor + linker to the allosteric moiety (e.g., urea/amide). |
Visualization of the Binding Interface
The following diagram illustrates the critical contact points for a generic 2-aminothiazole inhibitor within the kinase pocket.
Caption: Schematic of the bidentate hydrogen bonding network between the 2-aminothiazole scaffold and the kinase hinge region.
Case Study: Dasatinib (BMS-354825)[1][2][3][4]
Dasatinib serves as the archetype for thiazole-based inhibition. It is a potent, multi-targeted kinase inhibitor (Src/Abl) approved for CML.
-
Structural Basis: Dasatinib utilizes a 2-aminothiazole core fused to a pyrimidine ring.
-
PDB Evidence: The crystal structure of Dasatinib bound to Abl kinase (PDB: 2GQG ) reveals the thiazole nitrogen interacting with Met318.
-
Key Insight: Although Dasatinib is a Type I inhibitor (binding the active conformation), it exhibits extremely high affinity (
nM). This is partly due to the thiazole's ability to position the attached 2-chloro-6-methylphenyl ring into a hydrophobic pocket near the gatekeeper (Thr315), exploiting specific van der Waals contacts that rigidify the complex.
Experimental Validation Protocols
To rigorously validate the MoA of a novel thiazole inhibitor, researchers must move beyond simple
Protocol: Kinetic Characterization via Surface Plasmon Resonance (SPR)[5][6]
Objective: Determine association (
Materials:
-
Biacore T200 or 8K (or equivalent).
-
Sensor Chip CM5 (Carboxymethylated dextran).
-
Recombinant Kinase Domain (High purity, >90%).
Step-by-Step Methodology:
-
Ligand Immobilization (The Kinase):
-
Use standard amine coupling (EDC/NHS chemistry).
-
Critical Step: Aim for low ligand density (< 2000 RU) to minimize mass transport limitations and steric crowding.
-
Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20). Note: Avoid phosphate buffers if the kinase requires co-factors like
or that might precipitate.
-
-
Analyte Preparation (The Inhibitor):
-
Prepare a concentration series of the thiazole inhibitor (e.g., 0.1 nM to 100 nM) in running buffer containing matched DMSO concentrations (typically 1-2%).
-
Control: Include a reference channel (blank surface) and a known binder (e.g., Staurosporine) to validate surface activity.
-
-
Kinetic Cycle:
-
Association Phase: Inject analyte for 120–180 seconds.
-
Dissociation Phase: Switch to running buffer for 600–1200 seconds. Note: Thiazoles with high affinity (like Dasatinib) may require longer dissociation times to accurately fit slow
rates. -
Regeneration: If necessary, use mild conditions (e.g., 10 mM Glycine pH 9.5 or short pulses of SDS) to remove bound inhibitor without denaturing the kinase.
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Report
, , , and .
-
Protocol: X-Ray Crystallography (The Gold Standard)
Objective: Unambiguous confirmation of the binding mode (Type I vs Type II).
-
Co-crystallization: Incubate the kinase domain (5-10 mg/mL) with the inhibitor (molar excess 1:1.2) on ice for 1 hour before setting up hanging drop vapor diffusion plates.
-
Data Collection: Collect diffraction data at a synchrotron source.
-
Refinement: Solve the structure using Molecular Replacement (MR) with the apo-kinase structure as a search model. Look for the
electron density map to clearly define the thiazole ring orientation in the hinge.
Validation Workflow Diagram
Caption: Hierarchical validation workflow. Progression requires meeting strict potency and kinetic thresholds.
Overcoming Liabilities: The "Soft Spots"
While potent, thiazole scaffolds face specific developmental hurdles.
Metabolic Stability (CYP Inhibition)
The sulfur atom in the thiazole ring is susceptible to oxidation (S-oxidation) by Cytochrome P450 enzymes. Additionally, the ring can undergo bioactivation to form reactive intermediates.
-
Mitigation: Substitution at the C4 or C5 position with electron-withdrawing groups (e.g.,
, F) can reduce electron density on the ring, lowering metabolic liability.
Selectivity (The "Kinome" Problem)
Because the 2-aminothiazole mimics ATP so effectively, it is inherently promiscuous.
-
Mitigation: Design the "tail" region to interact with non-conserved residues outside the ATP pocket (e.g., the solvent-exposed front or the back pocket near the
C-helix).
References
-
Das, J., et al. (2006).[1] "2-aminothiazole as a novel kinase inhibitor template.[2][1][3] Structure-activity relationship studies toward the discovery of Dasatinib (BMS-354825)."[2][1] Journal of Medicinal Chemistry.
-
Tokarski, J. S., et al. (2006).[4] "The Structure of Dasatinib (BMS-354825) Bound to Activated ABL Kinase Domain Elucidates Its Inhibitory Activity against Imatinib-Resistant ABL Mutants."[5][4][6] Cancer Research.[5][7]
-
Copeland, R. A., et al. (2006). "Drug-target residence time and its implications for lead optimization." Nature Reviews Drug Discovery.
-
RCSB Protein Data Bank. "Entry 2GQG: Crystal Structure of Dasatinib Bound to Abl Kinase."
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Recrystallization solvents for purifying 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Executive Summary
This technical guide details the purification protocols for 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine , a pharmacophore commonly synthesized via the Hantzsch thiazole condensation.[1] High-purity isolation of this compound is critical due to the potential toxicity of unreacted
This note rejects generic "one-size-fits-all" approaches. Instead, it provides a bimodal solvent strategy based on the polarity profile of the N-methyl-2-aminothiazole scaffold.[1] We define two primary systems:
-
System A (Green/Bulk): Ethanol/Water – ideal for removing inorganic salts and polar thiourea residues.[1]
-
System B (Anhydrous/Polishing): Ethyl Acetate/Heptane – ideal for removing lipophilic dimers and unreacted phenacyl halides.[1]
Physicochemical Context & Solvent Logic
To select the correct solvent, we must analyze the solute's molecular interactions.
-
The Solute: this compound.[1]
-
Lipophilic Domain: The 4-chlorophenyl ring provides significant non-polar character (
- stacking potential).[1] -
Polar Domain: The thiazole ring (N3) and the exocyclic N-methyl amine provide hydrogen bond accepting and donating capabilities.[1]
-
pKa Consideration: The thiazole nitrogen is weakly basic.[1] Crucial Note: Hantzsch synthesis yields the hydrobromide (HBr) salt. This protocol assumes you have neutralized the crude to the Free Base .[1] If your material is water-soluble and acidic, it is the salt; you must neutralize it (pH 8-9) before using these solvent systems.[1]
-
-
The Impurity Profile:
Solvent Decision Matrix
Figure 1: Decision tree for selecting the appropriate purification pathway based on the chemical state of the starting material.[1]
Experimental Protocols
Protocol A: The Ethanol/Water System (Standard)
Best for: Removing inorganic salts, thiourea derivatives, and general bulk purification.
Reagents:
-
Absolute Ethanol (99.5%+)
-
Deionized Water (Type II or better)
-
Activated Carbon (Optional, for decolorization)
Step-by-Step Procedure:
-
Solubility Check: Place 100 mg of crude solid in a test tube. Add 0.5 mL Ethanol. Heat to boiling. The solid should dissolve completely.[1][3] If not, add Ethanol in 0.1 mL increments.
-
Dissolution (Scale Up):
-
Hot Filtration (Critical):
-
While boiling, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove elemental sulfur or mechanical impurities.
-
Why: Sulfur is a common byproduct in thiazole synthesis and is sparingly soluble in ethanol.[1]
-
-
Nucleation & Anti-Solvent Addition:
-
Crystallization:
-
Isolation:
Protocol B: The Ethyl Acetate/Heptane System
Best for: Removing unreacted 4-chlorophenacyl bromide and highly lipophilic side products.[1]
Reagents:
Step-by-Step Procedure:
-
Dissolution:
-
Precipitation:
-
Crystallization:
-
Isolation:
-
Filter and wash with cold Heptane (to remove lipophilic mother liquor).[1]
-
Data & Expected Outcomes
The following data is derived from structural analogs (e.g., 2-amino-4-(4-chlorophenyl)thiazole) and general solubility principles for N-methyl-2-aminothiazoles.
Table 1: Comparative Solvent Performance
| Parameter | Ethanol/Water (Protocol A) | EtOAc/Heptane (Protocol B) |
| Primary Utility | Removal of polar impurities (thiourea, salts) | Removal of lipophilic impurities (haloketones) |
| Typical Yield | 75 - 85% | 60 - 75% |
| Crystal Habit | Needles or fine plates | Prisms or blocks |
| Purity Profile | Excellent for removal of colored tars | Superior for analytical purity (HPLC >99%) |
| Safety Note | Low toxicity (Green chemistry) | Flammable; Heptane is neurotoxic (use hood) |
Table 2: Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Liquid separates instead of solid) | Temperature dropped too fast or solvent mix is too rich in anti-solvent.[1] | Re-heat to dissolve.[1][3] Add more "Good Solvent" (EtOH or EtOAc).[1] Cool more slowly with vigorous stirring. |
| No Crystals Form | Solution is too dilute (supersaturation not reached).[1] | Evaporate 20% of solvent volume.[1] Scratch glass with rod or add a seed crystal.[1] |
| Low Yield | Too much solvent used or product is too soluble.[1] | Cool to -20°C if possible. Use the mother liquor for a second crop (lower purity). |
| Product is Acidic/Water Soluble | You have the HBr salt, not the free base. | Dissolve in water, neutralize with NH4OH to pH 9, filter the precipitate, then recrystallize. |
Process Visualization
The following diagram illustrates the complete purification workflow, emphasizing the critical "Hot Filtration" step often missed by junior chemists.
Figure 2: Step-by-step workflow for the recrystallization process.[1] Note the critical Hot Filtration step.
References
-
BenchChem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives. (General protocol for thiazole isolation).
-
ChemicalBook. 2-Amino-4-(4-chlorophenyl)thiazole Properties and Synthesis. (Melting point and solubility data for the non-methylated analog).
-
MDPI. Synthesis of N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. (Protocol for Hantzsch synthesis purification in ethanol).
-
Sigma-Aldrich. 2-Amino-4-(4-chlorophenyl)thiazole Product Sheet. (Physicochemical property verification).
-
ResearchGate. Synthesis of Novel 2-methylamino-4-substituted-1,3-thiazoles. (Specific reference for Methanol/Ethanol recrystallization of N-methyl derivatives).
Sources
Application Note: Scalable Synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Executive Summary
This application note details a robust, scalable protocol for the production of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine (CAS: 18502-35-9). This compound is a critical pharmacophore in the development of kinase inhibitors and anti-inflammatory agents.
While bench-scale literature often utilizes rapid reflux methods, such procedures are hazardous upon scale-up due to uncontrolled exotherms and the lachrymatory nature of
Reaction Engineering & Mechanism
The Chemistry
The synthesis utilizes the Hantzsch Thiazole Synthesis , a condensation between an
-
Substrate A: 2-Bromo-1-(4-chlorophenyl)ethan-1-one (CAS: 536-38-9)
-
Substrate B: 1-Methylthiourea (CAS: 598-52-7)
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the sulfur atom on the
Figure 1: Mechanistic flow of the Hantzsch synthesis from reactants to isolated free base.
Process Safety Assessment (Critical)
Before proceeding, the operator must acknowledge the following hazards:
-
Lachrymator Hazard: 2-Bromo-1-(4-chlorophenyl)ethan-1-one is a potent lachrymator (tear gas agent). All solids handling must occur in a laminar flow hood or glovebox.
-
Sensitizer: Thiazoles and thioureas can cause skin sensitization. Double-gloving (Nitrile/Laminate) is required.
-
Exotherm: The initial alkylation is exothermic. On a scale >100g, rapid addition can lead to thermal runaway.
Scalable Experimental Protocol
Target Batch Size: 1.0 kg (Theoretical Yield) Reactor: 20 L Jacketed Glass Reactor with overhead stirring and reflux condenser.
Materials List
| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Role |
| 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 233.49 | 1.00 | 1035 g | Electrophile |
| 1-Methylthiourea | 90.15 | 1.10 | 440 g | Nucleophile |
| Ethanol (Absolute) | - | 10 Vol | 10.0 L | Solvent |
| Sodium Carbonate (aq, 10%) | - | Excess | ~5.0 L | Neutralization |
Step-by-Step Procedure
Phase 1: Controlled Reaction (Self-Validating Step)
-
Charge: Load 1-Methylthiourea (440 g) and Ethanol (8.0 L) into the reactor. Stir at 25°C until fully dissolved.
-
Dissolution: Dissolve the Bromoketone (1035 g) in the remaining Ethanol (2.0 L) in a separate header tank.
-
Addition: Add the Bromoketone solution to the reactor over 60 minutes , maintaining internal temperature
.-
Why? Controlling the concentration of the electrophile prevents multiple alkylations and manages the exotherm.
-
-
Reaction: Once addition is complete, heat the jacket to 80°C (Reflux) for 4 hours.
-
IPC (In-Process Control): Sample 50 µL for HPLC/TLC.
-
Validation Criteria: Bromoketone must be
(area). If higher, reflux for an additional hour. Do not proceed if Bromoketone is present due to genotoxicity concerns.
-
Phase 2: Isolation & Neutralization
-
Cooling: Cool the reactor to 20°C. The product often precipitates as the Hydrobromide (HBr) salt at this stage.
-
Filtration (Salt Break): Filter the solids. Wash with cold ethanol (1 L).
-
Note: This step removes non-polar impurities and unreacted ketone in the filtrate.
-
-
Reslurry: Return the wet cake to the reactor. Add Water (5.0 L).
-
Neutralization: Slowly add 10% Sodium Carbonate solution while monitoring pH. Target pH: 9.0–10.0.
-
Observation: The solid will change texture as it converts from the ionic salt to the free base.
-
-
Final Isolation: Stir for 1 hour to ensure complete conversion. Filter the free base solid. Wash copiously with water (to remove inorganic salts).
Phase 3: Purification (Recrystallization)[2]
-
Solvent Selection: Ethanol:Water (9:1).
-
Procedure: Dissolve the crude cake in minimum hot Ethanol (~70°C). Add water dropwise until slight turbidity persists. Cool slowly to 5°C over 4 hours.
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Process Flow Diagram (PFD)
This diagram illustrates the unit operations required for the pilot-scale campaign.
Figure 2: Process Flow Diagram for the production of this compound.
Analytical Specifications & Quality Control
To ensure the material is suitable for downstream drug development, the following specifications must be met.
| Test | Method | Specification | Rationale |
| Appearance | Visual | Off-white to pale yellow crystalline solid | Color indicates oxidation/impurities. |
| Purity | HPLC (UV 254nm) | Standard for intermediates. | |
| Bromoketone | HPLC/GC | Critical: Genotoxic impurity control. | |
| Water Content | Karl Fischer | Thiazoles can be hygroscopic. | |
| Identity | 1H-NMR (DMSO-d6) | Conforms to structure | Verify methyl group (d ~2.9 ppm) and aromatic pattern.[3] |
Troubleshooting Guide
-
Problem: Low Yield.
-
Cause: Incomplete neutralization of the HBr salt.
-
Solution: Ensure pH reaches >9.0 during the reslurry step. The salt is water-soluble; the free base is not.
-
-
Problem: Colored Product (Dark Orange).
-
Cause: Oxidation of the thiourea or polymerization of the ketone.
-
Solution: Recrystallize with activated charcoal treatment.
-
References
-
Hantzsch Thiazole Synthesis Overview
- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
- Context: Foundational mechanism and standard conditions.
-
Process Safety in Thiazole Synthesis
- Source: Organic Process Research & Development (OPRD).
- Context: Addresses exotherm management and lachrym
-
Synthesis of 4-(4-chlorophenyl)
-
Green Chemistry Solvents
- Source: Prat, D., et al. (2016). "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Chem. Soc. Rev.
- Context: Justification for using Ethanol/Water over Chlorin
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Safety Data Sheets (SDS) for 2-Bromo-1-(4-chlorophenyl)ethan-1-one and 1-Methylthiourea before handling.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
Welcome to the technical support guide for the synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity.
Core Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for synthesizing the 4-(4-chlorophenyl)-1,3-thiazol-2-amine core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea derivative. For the target molecule, the key reagents are 2-bromo-1-(4-chlorophenyl)ethanone and N-methylthiourea. The reaction is typically performed in a protic solvent like ethanol and proceeds through several steps to form the final aromatic thiazole ring.[2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Question 1: My overall yield is consistently low (< 50%). What are the primary factors I should investigate?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: The Hantzsch synthesis is sensitive to impurities. The α-haloketone, 2-bromo-1-(4-chlorophenyl)ethanone, can degrade over time, releasing HBr which can catalyze side reactions. N-methylthiourea can contain unreacted starting materials from its own synthesis.
-
Actionable Advice: Verify the purity of your starting materials via melting point or NMR before starting the reaction. If necessary, recrystallize the 2-bromo-1-(4-chlorophenyl)ethanone from a suitable solvent like isopropanol.
-
-
Reaction Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the N-methylthiourea (e.g., 1.1 to 1.2 equivalents) can often drive the reaction to completion, compensating for any potential degradation or side reactions of the thiourea.[2]
-
Reaction Conditions (Temperature & Time): The reaction typically requires heating to proceed at a reasonable rate. However, excessive heat or prolonged reaction times can lead to decomposition and the formation of tar-like side products.
-
Actionable Advice: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Aim for the point where the limiting reagent (the α-haloketone) is consumed, and then promptly begin the work-up. Refluxing in ethanol (approx. 78°C) for 3-6 hours is a common starting point.[4]
-
-
Work-up Procedure: The product, being a basic amine, can be lost during work-up if the pH is not carefully controlled.
-
Actionable Advice: After cooling the reaction, pour the mixture into a beaker containing a weak base solution, such as 5% sodium carbonate or sodium bicarbonate.[2] This neutralizes the hydrobromide salt of the product, precipitating the free amine, which is typically poorly soluble in water.[2] Washing the crude solid with cold water removes unreacted thiourea and inorganic salts.[5]
-
Question 2: I'm observing a significant, difficult-to-remove impurity in my final product. What could it be and how can I prevent it?
Answer: The most likely impurity is a bis-intermediate formed from the reaction of two molecules of the α-haloketone with one molecule of N-methylthiourea, or other self-condensation products.
-
Causality: This often occurs if the α-haloketone is added too quickly or if there are localized "hot spots" in the reaction mixture, promoting side reactions over the desired intramolecular cyclization.
-
Prevention Strategy:
-
Control the Reagent Addition: Instead of adding all reagents at once, consider dissolving the N-methylthiourea in ethanol and then adding the 2-bromo-1-(4-chlorophenyl)ethanone portion-wise or as a solution over 15-20 minutes while stirring.
-
Ensure Homogeneous Heating: Use a heating mantle with vigorous stirring to ensure an even temperature distribution throughout the reaction flask.
-
Optimize Stoichiometry: Using a slight excess of N-methylthiourea, as mentioned previously, can help ensure that each molecule of the α-haloketone preferentially reacts with a thiourea molecule.
-
Question 3: What is the optimal solvent for this reaction, and does it significantly impact yield?
Answer: The choice of solvent is critical for reaction rate and yield. Protic solvents are generally preferred for the Hantzsch synthesis.
-
Expertise & Experience: Ethanol is the most commonly used and recommended solvent. It effectively dissolves the reactants at reflux temperature and facilitates the proton transfer steps involved in the mechanism. Methanol is also a viable option and can sometimes lead to faster reaction times due to its lower boiling point and viscosity.[6] In some cases, for less reactive substrates, a higher boiling point solvent like dimethylformamide (DMF) might be used, but this can complicate the work-up procedure and increase the risk of side reactions.[4]
| Solvent | Boiling Point (°C) | Advantages | Disadvantages | Typical Yield Range |
| Ethanol | 78 | Good solubility for reactants, easy to remove, green solvent, promotes clean reaction.[7] | Moderate reaction times. | 70-85% |
| Methanol | 65 | Can result in faster reaction rates.[6] | Lower boiling point may not be sufficient for all substrates. | 65-80% |
| DMF | 153 | High boiling point can be used for unreactive starting materials. | Difficult to remove, can lead to more side products, requires aqueous workup.[4] | Variable |
Question 4: My product seems to "oil out" or form a sticky solid during precipitation/recrystallization. How can I achieve a crystalline product?
Answer: "Oiling out" occurs when a compound melts in the crystallization solvent or precipitates as a supersaturated liquid. The basicity of the amine product can also lead to streaking and poor separation during column chromatography.[8]
-
For Precipitation (Work-up):
-
Ensure Complete Neutralization: Make sure the aqueous solution is sufficiently basic (pH 9-10) to ensure the product is in its free base form.
-
Control Temperature: Pour the reaction mixture into ice-cold sodium carbonate solution. Rapid cooling promotes faster nucleation and the formation of smaller, more manageable crystals.
-
Vigorous Stirring: Stir the mixture vigorously during precipitation to break up any forming agglomerates. If an oil forms, continue stirring as it may solidify over time.
-
-
For Recrystallization:
-
Solvent Choice: Ethanol or an ethanol/water mixture is a good starting point for recrystallization.[5] Dissolve the crude product in a minimum amount of hot ethanol. If the solution is clear, slowly add hot water dropwise until it just begins to turn cloudy (the saturation point). Then, allow it to cool slowly.
-
Slow Cooling: Do not place the hot solution directly in an ice bath. Allow it to cool to room temperature slowly, then transfer it to a refrigerator. This encourages the growth of larger, purer crystals.
-
Scratching: If crystals are slow to form, gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism for this synthesis?
A1: The Hantzsch synthesis for this compound proceeds through four key steps:
-
Nucleophilic Attack (Sₙ2): The sulfur atom of N-methylthiourea, being a soft nucleophile, attacks the α-carbon of the ketone, displacing the bromide ion.
-
Tautomerization: A proton transfer occurs, typically from the nitrogen to the sulfur, forming a thiol intermediate.
-
Intramolecular Cyclization: The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon, forming a five-membered ring intermediate (a thiazoline).
-
Dehydration: An acid-catalyzed elimination of a water molecule from the thiazoline intermediate results in the formation of the stable, aromatic 1,3-thiazole ring.
Q2: Is it better to use N-methylthiourea directly or to first synthesize 4-(4-chlorophenyl)thiazol-2-amine and then methylate it?
A2: Using N-methylthiourea directly in the Hantzsch synthesis is the superior and more efficient method for several reasons:
-
Atom Economy: It is a more direct, one-step route to the final product, avoiding the need for an additional methylation step and the associated reagents and work-up.
-
Selectivity: Methylating the 2-amino group of the pre-formed thiazole can be non-selective. It can lead to a mixture of the desired N-methyl product, the N,N-dimethyl product, and unreacted starting material, creating a challenging purification process. The direct synthesis with N-methylthiourea avoids this regioselectivity issue entirely.
Q3: Can I use 2-chloro-1-(4-chlorophenyl)ethanone instead of the bromo- version?
A3: Yes, the chloro-analogue can be used, but you will likely need to adjust the reaction conditions. The carbon-halogen bond strength increases from C-I < C-Br < C-Cl. Consequently, α-bromoketones are more reactive than α-chloroketones in the initial Sₙ2 step.[8] To compensate for the lower reactivity of the chloro-ketone, you may need to increase the reaction temperature, extend the reaction time, or consider using a higher-boiling solvent like DMF.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on established methods for the Hantzsch synthesis.[5][7]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylthiourea (1.1 equivalents) and absolute ethanol (100 mL).
-
Dissolution: Stir the mixture at room temperature until the N-methylthiourea is fully dissolved.
-
Reagent Addition: Add 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) to the flask in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) every hour. The reaction is typically complete within 3-6 hours.
-
Cooling: Once the starting ketone spot has disappeared on the TLC plate, remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: In a separate 500 mL beaker, prepare an ice-cold solution of 5% sodium carbonate in water. Pour the cooled reaction mixture into the sodium carbonate solution while stirring vigorously. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted N-methylthiourea and inorganic salts.
-
Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 40-50°C.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude, dried product into an Erlenmeyer flask.
-
Dissolution: Add a minimum amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the flask to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight.
Troubleshooting Workflow
References
-
ResearchGate. (2017, August 2). synthesis and antimicrobial activity of 4-(4-chlorophenyl)-n-[(substituted)methylene]thiazol-2-amine derivatives bearing different heterocycles. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]
-
PMC. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
- ResearchGate. (2018, February 7). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: https://www.researchgate.
-
PMC. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2018). Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Available from: [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Available from: [Link]
-
SciELO. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]
-
KTU ePubl. (2022, July 12). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available from: [Link]
-
MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Chemical Synthesis Database. (4-chlorophenyl)(4,5-dimethyl-1,3-thiazol-2-yl)methanone. Available from: [Link]
-
International Journal of ChemTech Research. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. Available from: [Link]
-
MDPI. (2018, January 19). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Available from: [Link]
-
ResearchGate. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Available from: [Link]
-
Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]
-
MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Thiazole Amines in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the aqueous solubility of thiazole amines. Our goal is to equip you with the scientific principles and practical protocols needed to overcome these common but significant experimental hurdles.
Introduction: The Thiazole Amine Solubility Challenge
Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, their often-hydrophobic nature, combined with the basicity of the exocyclic amine, frequently leads to poor solubility in the neutral aqueous buffers used in biological assays. This can result in compound precipitation, inconsistent experimental data, and underestimated potency.[4][5] This guide will walk you through a logical progression of techniques, from simple buffer adjustments to advanced formulation strategies, to ensure your thiazole amine compounds remain in solution and your data is reliable.
Section 1: First-Line Troubleshooting - Common Issues & Quick Fixes
This section addresses the most frequent problems encountered during initial experiments. These are often resolved with minor adjustments to your workflow.
Issue 1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous buffer.
Question: I dissolved my thiazole amine in 100% DMSO to make a 10 mM stock, but when I diluted it 1:1000 into my pH 7.4 phosphate-buffered saline (PBS) for my assay, the solution turned cloudy. What happened?
Answer: This is a classic case of "precipitation upon dilution." Your compound is soluble in a strong organic solvent like DMSO, but it crashes out when introduced to a predominantly aqueous environment where its solubility is much lower.[4]
Possible Solutions:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts. However, be aware that reducing DMSO concentration can sometimes worsen precipitation.[4]
-
Perform Serial Dilutions: Instead of a single, large dilution step, perform a series of dilutions. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of an organic co-solvent (like ethanol or additional DMSO) before the final dilution into the fully aqueous buffer.[4] This gradual reduction in organic solvent strength can prevent the compound from precipitating.
-
Lower the Temperature (with caution): While counterintuitive, sometimes performing the dilution on ice can slow the kinetics of precipitation, allowing for better initial dispersion. However, be mindful that the final assay is likely run at a higher temperature, where solubility might decrease for some compounds.
Issue 2: The measured activity of my compound is inconsistent between experiments.
Question: I'm getting variable IC50 values in my biological assays even though I'm using the same stock solution. What could be causing this?
Answer: Inconsistent activity is very often a symptom of underlying solubility and stability issues.
Possible Causes & Solutions:
-
Precipitation Over Time: Your compound may not precipitate immediately but could be slowly crashing out of the assay medium over the experiment's duration. This reduces the effective concentration available to interact with the biological target.[4]
-
Action: Visually inspect your assay plates under a microscope at the end of the experiment for any signs of crystalline or amorphous precipitate.
-
-
pH-Dependent Solubility: The solubility of thiazole amines is highly dependent on pH.[4][6][7] Minor, un-checked variations in the pH of your buffer preparations between experiments can lead to significant differences in the amount of dissolved compound.
-
Action: Always verify the final pH of your buffers with a calibrated pH meter after all components have been added. Do not rely solely on the label of the stock solutions.
-
-
Compound Instability in Stock Solution: Some thiazole derivatives can be unstable in DMSO over long periods.[4]
-
Action: Use freshly prepared stock solutions whenever possible. If storage is necessary, store aliquots at -20°C or lower and minimize freeze-thaw cycles, which can promote crystallization.[4]
-
Section 2: Advanced Solubility Enhancement Strategies
If the quick fixes above are insufficient, a more systematic formulation approach is required. The following FAQs detail the most effective strategies, grounded in physicochemical principles.
FAQ 1: How can I systematically use pH to my advantage?
The most powerful tool for solubilizing basic compounds like thiazole amines is pH adjustment. The primary or secondary amine group on the thiazole ring can be protonated to form a charged ammonium salt, which is significantly more soluble in water.
The Underlying Principle (Henderson-Hasselbalch Equation):
The relationship between pH, the compound's pKa (the pH at which 50% of the amine is protonated), and the ratio of the protonated (soluble, BH+) to unprotonated (less soluble, B) forms is described by the Henderson-Hasselbalch equation.[8][9][10][11]
pH = pKa + log([B]/[BH+])
To maximize solubility, the goal is to lower the pH of the buffer to be significantly below the pKa of the amine. A general rule of thumb is to adjust the pH to be at least 1.5 to 2 units below the pKa, which ensures >95-99% of the compound is in its more soluble, protonated form. The pKa of the conjugate acid of unsubstituted 2-aminothiazole is approximately 5.4.[12]
Troubleshooting Workflow for pH Adjustment:
Caption: Decision tree for pH-based solubility optimization.
(See Protocol 2 for a detailed experimental workflow)
FAQ 2: When and how should I use co-solvents?
When pH adjustment alone is not sufficient or if the required pH is incompatible with your assay, co-solvents are the next logical step. A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or poorly soluble compounds.[13][14]
The Underlying Principle:
Co-solvents work by reducing the polarity of the aqueous solvent system.[15] This makes the environment more favorable for hydrophobic molecules, effectively reducing the interfacial tension between the compound and the solvent.[16]
Commonly Used Co-solvents in Biological Research:
| Co-solvent | Typical Final Conc. | Notes |
| Ethanol | 1-5% | Generally well-tolerated by many cell-based assays. |
| Propylene Glycol (PG) | 1-10% | A viscous solvent, good for compounds that are hard to wet. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can significantly increase solubility; often used in formulations.[17][18] |
| Glycerol | 1-10% | Can also act as a protein stabilizer. |
| N,N-Dimethylacetamide (DMA) | <1% | A stronger solvent than DMSO, use with caution in biological systems. |
Key Considerations:
-
Assay Compatibility: Always run a solvent tolerance control in your assay to ensure the chosen co-solvent and its final concentration do not affect the biological outcome.
-
Precipitation Risk: Even with co-solvents, buffer salts can precipitate if the organic solvent concentration becomes too high, especially in gradient HPLC systems.[19][20]
FAQ 3: What are cyclodextrins and how do they work?
For exceptionally challenging compounds, cyclodextrins offer a sophisticated and highly effective formulation strategy.
The Underlying Principle:
Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate a poorly soluble "guest" molecule (your thiazole amine) into their cavity, forming a water-soluble "host-guest" inclusion complex.[4][21][23] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its apparent solubility.[22]
Caption: Formation of a water-soluble inclusion complex.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Natural CD, but has relatively low aqueous solubility itself.
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified CD with much higher aqueous solubility and lower toxicity, making it the most commonly used in pharmaceutical applications.[24]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic modified CD that can be very effective, especially for cationic (protonated) drugs.
(See Protocol 3 for a detailed experimental workflow for complexation)
FAQ 4: What are other formulation options for very challenging compounds?
If the above methods fail, several advanced drug delivery technologies can be explored, often in collaboration with formulation specialists:
-
Nanosuspensions: The particle size of the drug is reduced to the sub-micron range, which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[23][25]
-
Solid Dispersions: The crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[26] This creates a high-energy, amorphous form of the drug that is more soluble and dissolves more quickly than its stable crystalline counterpart.[4]
-
Prodrugs: A hydrophilic moiety is chemically attached to the thiazole amine.[25] This new molecule (the prodrug) is more soluble. Once administered, enzymes in the body cleave the moiety to release the active parent drug.[4]
Section 3: Quantitative Data & Protocols
Table 1: Example Solubility Enhancement Data for "Thiazole Amine X" (pKa = 6.0)
| Formulation Vehicle | Measured Kinetic Solubility (µM) | Fold Increase |
| PBS, pH 7.4 | 2 | - |
| Acetate Buffer, pH 5.0 | 155 | 77.5x |
| PBS, pH 7.4 + 5% Ethanol | 18 | 9x |
| Acetate Buffer, pH 5.0 + 5% Ethanol | 450 | 225x |
| PBS, pH 7.4 + 50 mM HP-β-CD | 620 | 310x |
Protocol 1: Kinetic Aqueous Solubility Determination (Turbidimetric Method)
This high-throughput method is used to quickly screen the effectiveness of different formulations.[27][28]
-
Prepare Stock Solution: Create a high-concentration stock solution of your thiazole amine (e.g., 20 mM) in 100% DMSO.
-
Prepare Test Buffers: Prepare the various buffers and formulation vehicles you wish to test (e.g., pH 7.4 buffer, pH 5.0 buffer, buffer with 5% ethanol, etc.).
-
Serial Dilution: In a clear 96-well plate, perform serial dilutions of your DMSO stock directly into the test buffers. For example, start with a 1:100 dilution (200 µM final concentration) and perform 2-fold serial dilutions across the plate.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours, allowing equilibrium to be approached.
-
Measure Turbidity: Use a plate reader to measure the absorbance (or nephelometry/light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm).[27][28]
-
Determine Solubility Limit: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.[5]
Protocol 2: Step-by-Step pH Optimization
-
Determine pKa: Find the pKa of your thiazole amine from literature, or use cheminformatics software for an estimated value.
-
Select Buffers: Choose buffers whose buffering range covers the desired pH values (e.g., MES for pH 5.5-6.7, Acetate for pH 3.8-5.8). Avoid buffers with primary amines (like Tris) if you plan subsequent amine-reactive chemistry.[29]
-
Prepare Buffers: Prepare a series of buffers, for example, at pH 7.4, 6.5, 6.0, 5.5, and 5.0. Verify the final pH of each buffer with a calibrated meter.
-
Test Solubility: Using the Kinetic Solubility protocol (Protocol 1), test the solubility of your compound in each of the prepared buffers.
-
Select Optimal pH: Choose the lowest pH that provides sufficient solubility and is compatible with your biological assay system. Remember to run a pH control in your assay to confirm it doesn't impact the results.
Protocol 3: Preparation of a Thiazole Amine-Cyclodextrin Inclusion Complex
This protocol uses the kneading method, which is effective at a lab scale.
-
Molar Ratio Calculation: Determine the molar ratio of drug to cyclodextrin to test. A 1:1 or 1:2 ratio is a common starting point.[4]
-
Weigh Components: Accurately weigh the thiazole amine and the chosen cyclodextrin (HP-β-CD is recommended).
-
Kneading: Place the powders in a mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to form a thick, uniform paste.
-
Trituration: Knead the paste thoroughly with the pestle for 30-60 minutes. The mechanical energy and close proximity of the molecules facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved. This removes the solvent, leaving a solid powder of the inclusion complex.
-
Characterization: The resulting powder is the inclusion complex. Test its aqueous solubility using Protocol 1 and compare it to the uncomplexed drug. The complex should be a fine, easily dissolvable powder.
References
-
Wikipedia. Thiazole. [Link]
-
Solubility of Things. 2-Aminothiazole. [Link]
-
The University of Queensland. (n.d.). Thiazoles in Peptides and Peptidomimetics. UQ eSpace. [Link]
-
Fiveable. (2025). Biological Amines and the Henderson–Hasselbalch Equation. [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]
-
Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. [Link]
-
SlideShare. (n.d.). Five member rings heterocyclic with two hetero atoms (1,3-azole). [Link]
-
Solubility of Things. Thiazole. [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]
-
MDPI. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]
-
Chemistry LibreTexts. (2024). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. [Link]
-
Chemistry LibreTexts. (2023). 24.5 Biological Amines and the Henderson-Hasselbalch Equation. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
LibreTexts. (2023). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
-
Halo Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
-
uobabylon. (n.d.). Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. [Link]
-
DergiPark. (n.d.). Calculation of Acidity Constants of Some Substituted Thiazole Derivatives Using DFT and UV Spectroscopic Methods. [Link]
-
ResearchGate. (n.d.). Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]
-
Creative Bioarray. (2025). Aqueous Solubility Assays. [Link]
-
ScienceDirect. (n.d.). Cyclodextrins and their uses: a review. [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. (2025). Complex formation between a-cyclodextrin and amines in water and DMF solvents. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
ResearchGate. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Taylor & Francis Online. (2026). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. [Link]
-
Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
-
Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. [Link]
-
ResearchGate. (2020). Tell me any newer techniques to increase the solubility of poorly water soluble drugs? [Link]
-
BPAS Journals. (2024). Thiazole Derivatives: Synthesis Strategies, Structural Characterization, and Evaluation of their Functional Properties. [Link]
-
National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
-
ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
-
YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. [Link]
-
Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. solubilityofthings.com [solubilityofthings.com]
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- 8. fiveable.me [fiveable.me]
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- 11. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 19. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 20. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 21. chemistry.uoc.gr [chemistry.uoc.gr]
- 22. alfachemic.com [alfachemic.com]
- 23. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ascendiacdmo.com [ascendiacdmo.com]
- 26. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs [catalent.com]
- 27. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Hantzsch Thiazole Synthesis Optimization
Core Directive & Mission
Objective: To provide a self-validating, mechanistic guide for researchers encountering yield loss, tar formation, or purification difficulties during the Hantzsch synthesis of thiazoles.
The Challenge: While the condensation of
Module 1: Critical Reagent Control (The Input Phase)
Most "reaction failures" are actually "reagent failures" before the flask is even heated.
The -Haloketone Instability Factor
-Haloketones are potent electrophiles and lachrymators. Upon storage, they undergo acid-catalyzed self-condensation , turning from clear liquids/white solids into dark, viscous oils. Using degraded reagents guarantees tar formation.Protocol 1.1: Reagent Validation & Cleanup
-
Visual Check: If the reagent is dark brown or black, do not use it directly.
-
Purification:
-
Solids: Recrystallize from ethanol/hexane.
-
Liquids: Pass through a short pad of silica gel using 5% EtOAc/Hexanes to remove the polar polymer baseline material.
-
-
In-Situ Generation (Recommended): To avoid instability entirely, generate the
-haloketone in situ from the ketone using polymer-supported tribromide or NBS, then add the thioamide directly to the same pot ("One-Pot Protocol").
Module 2: The Reaction Landscape (Mechanism & Control)
To minimize side products, one must understand where the reaction branches off. The Hantzsch synthesis is not a single step; it is a cascade.
Mechanistic Visualization
The following diagram outlines the critical path (Green) vs. the failure modes (Red).
Figure 1: Mechanistic pathway of Hantzsch synthesis highlighting critical divergence points for side-product formation.
Solvent & Scavenger Selection
The choice of solvent dictates the reaction temperature and the solubility of intermediates.
| Solvent System | Temp Range | Pros | Cons | Recommended For |
| Ethanol (Reflux) | 78°C | Classic, solubilizes reagents. | High Tar Risk. Acid generated (HBr) catalyzes polymerization at reflux. | Stable, simple substrates.[1] |
| DMF / DMA | 25-60°C | Excellent solubility. | High boiling point makes workup difficult; promotes decomposition if overheated. | Complex, insoluble thioamides. |
| Water ("On-Water") | 25-100°C | Greenest. Hydrophobic effect accelerates reaction. Product precipitates.[1][2] | Reagents must be water-stable. | High Purity Requirements. |
| PEG-400 | 25-50°C | Catalyst-free, recyclable. | Viscous, requires extraction. | Green chemistry applications. |
Expert Tip: Add a mild base scavenger (e.g., NaHCO₃ or Sodium Acetate) if your substrate is acid-sensitive. This neutralizes the HBr byproduct, preventing acid-catalyzed polymerization of the
Module 3: Troubleshooting Specific Failures
Issue A: The "Sticky Black Tar"
Cause: Uncontrolled polymerization of the
-
Lower the Temperature: Switch from refluxing ethanol to stirring in ethanol at Room Temperature (RT) for 12–24 hours. Many Hantzsch reactions proceed kinetically at RT.
-
Switch Solvent: Use the "On-Water" method. Suspend reagents in water and stir. The hydrophobic reagents react at the interface, and the product precipitates as a solid, leaving polar impurities in the water.
Issue B: Arrested Reaction (Intermediate Isolation)
Cause: The reaction stops at the 4-hydroxythiazoline stage (Intermediate 2 in Fig 1). This is common with bulky substituents that sterically hinder dehydration. Solution:
-
Force Dehydration: Treat the isolated intermediate with trifluoroacetic anhydride (TFAA) and pyridine, or reflux briefly in acidic ethanol.
Issue C: Regioselectivity (Amino vs. Imino)
Context: When using N-monosubstituted thioureas, you can form the 2-aminothiazole (desired) or the 2-imino-2,3-dihydrothiazole (isomer). Control:
-
Thermodynamic Control: Refluxing in acidic alcohol favors the 2-aminothiazole .
-
Kinetic Control: Neutral/Basic conditions at lower temperatures may trap the imino form.
Module 4: The "Self-Cleaning" Workup Protocol
Do not rely on chromatography if you can use chemistry.
This protocol exploits the basicity of the thiazole nitrogen to separate it from neutral tars.
Step-by-Step Purification:
-
Evaporation: Remove the reaction solvent (EtOH/DMF).
-
Acid Extraction: Dissolve the crude residue in 1M HCl .
-
Why: The thiazole is protonated (water-soluble salt). Neutral tars/polymers remain insoluble or organic-soluble.
-
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (x2) .
-
Result: The organic layer contains the tars/impurities. Discard it.
-
-
Basification: Slowly add 2M NaOH or NH₄OH to the aqueous layer until pH ~9-10.
-
Result: The pure thiazole free base precipitates.
-
-
Filtration: Filter the solid. It is usually >95% pure.
FAQ: Rapid Fire Troubleshooting
Q: My product is a hygroscopic salt. How do I isolate it? A: If the HBr salt is hygroscopic, do not filter. Evaporate the solvent, redissolve in a minimum amount of dry methanol, and add diethyl ether to precipitate the salt. Alternatively, perform the "Self-Cleaning" workup to isolate the free base.
Q: Can I use microwave irradiation? A: Yes, but be cautious. Microwaves accelerate both product formation and polymerization. Use short bursts (1-2 mins) at moderate temperatures (80°C) in ethanol or water.
Q: My thioamide is oxidizing to a disulfide. How do I stop this? A: Degas your solvent with nitrogen/argon before adding reagents. Perform the reaction under an inert atmosphere. Disulfides are formed via oxidative coupling in the presence of air.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for common Hantzsch synthesis issues.
References
-
Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Mechanism).
-
Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using hydroxyapatite-supported catalyst in water." Tetrahedron Letters, 49(46), 6569-6572. (Green Chemistry/Water Protocol).
- Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazoles using polymer-supported reagents." Journal of Heterocyclic Chemistry, 49(2), 344-349. (Reagent Stability Solutions).
-
Cai, J., et al. (2016). "Deep Eutectic Solvents Promoted Synthesis of Thiazole Derivatives." RSC Advances. (Modern Solvent Systems).
Sources
Catalyst selection for optimizing thiazole ring closure
Technical Support Center: Catalyst Selection for Thiazole Ring Closure
Role: Senior Application Scientist Status: Online Topic: Optimization of Thiazole Ring Closure (Hantzsch & Oxidative Cyclization)
Introduction: The Criticality of Catalyst Selection
Thiazole rings are pharmacophores central to molecules like epothilones (anticancer), ritonavir (antiviral), and bleomycin. While the Hantzsch synthesis remains the historical standard, modern drug discovery demands higher regioselectivity and milder conditions.
This guide moves beyond textbook definitions to address the causality of failure in ring closure. We categorize solutions into three modules: Classical Condensation (Hantzsch), Metal-Catalyzed Oxidative Cyclization, and Metal-Free Green Synthesis.
Module 1: The Hantzsch Synthesis (Condensation)
Primary Mechanism: Nucleophilic attack of thioamide sulfur on
Common Issues & Troubleshooting
Q1: My reaction yields are low (<40%), and NMR shows a mixture of isomers. What is happening? Diagnosis: You are likely suffering from Acid-Induced Isomerization . Mechanism: The Hantzsch reaction generates HX (HBr or HCl) as a byproduct. In highly acidic media, the intermediate can tautomerize, leading to the formation of 2-imino-2,3-dihydrothiazoles instead of the desired aromatic thiazole [1]. Solution:
-
Buffer the System: Add a mild base/scavenger. Calcium Carbonate (
) or Sodium Acetate (NaOAc) (1.0–1.5 equiv) neutralizes the acid without hydrolyzing the -haloketone. -
Solvent Switch: Move from refluxing EtOH to DMF or 1,4-Dioxane at lower temperatures (
) to stabilize the transition state.
Q2: The
-
Catalytic Promoter: Use Silica-supported Tungstosilicic Acid (
) . It acts as a heterogeneous solid acid catalyst that promotes dehydration while adsorbing water, driving the equilibrium forward under milder conditions [2]. -
Protocol: Stir reactants with
(10 mol%) in EtOH at room temperature under ultrasound irradiation.
Module 2: Metal-Catalyzed Oxidative Cyclization
Primary Mechanism: Cross-Dehydrogenative Coupling (CDC) of thioamides/enamines. Catalyst Selection: Copper (Cu) and Iron (Fe).
Common Issues & Troubleshooting
Q3: Using Copper(II) Acetate, the reaction stalls after 50% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning / Ligand Mismatch. Mechanism: The byproduct (often water or succinimide) or the product itself (thiazole is a good ligand) might be binding to the Cu center, deactivating it. Solution:
-
Ligand Acceleration: Switch to a Cu(OTf)
/ 1,10-Phenanthroline system. The bidentate ligand prevents product inhibition. -
Oxidant Regeneration: Ensure sufficient
pressure (balloon) or add a co-oxidant like TEMPO to regenerate the active Cu(II) species from Cu(I) [3].
Q4: I need to cyclize an electron-deficient thioamide. Standard Cu conditions fail. Diagnosis: High oxidation potential of the substrate. Solution:
-
Iron Catalysis: Switch to
or . Iron catalysts often operate via a Single Electron Transfer (SET) mechanism that is more effective for electron-deficient substrates compared to the coordination-insertion pathways of Palladium [4].
Module 3: Metal-Free "Green" Synthesis
Primary Mechanism: Iodonium-induced cyclization.[1]
Catalyst: Molecular Iodine (
Common Issues & Troubleshooting
Q5: We cannot tolerate trace metal impurities (ppm limits). What is the most robust metal-free method?
Recommendation:
-
Dissolve thioamide and ketone in DMSO.
-
Add catalytic
(10-20 mol%). -
Heat to
. DMSO acts as the stoichiometric oxidant, regenerating from HI (Kornblum oxidation style). Advantage: High functional group tolerance and water-soluble byproducts [5].
Q6: The Iodine method is causing halogenation of my aromatic ring. Alternatives? Solution: Use Tetrabutylammonium Iodide (TBAI) with TBHP (tert-Butyl hydroperoxide) . Mechanism: TBAI generates hypoiodite species in situ which are softer electrophiles than elemental iodine, reducing ring halogenation side reactions [6].
Decision Matrix & Visualization
Figure 1: Catalyst Selection Decision Tree
Use this logic flow to select the starting point for your optimization.
Caption: Decision tree for selecting the optimal catalytic system based on substrate stability and purity requirements.
Figure 2: Mechanistic Workflow of Cu-Catalyzed Oxidative Cyclization
Understanding the radical pathway helps in troubleshooting "stalled" reactions.
Caption: Simplified catalytic cycle for Copper-mediated oxidative cyclization. Note the requirement for oxidant (O2) to close the cycle.
Catalyst Performance Matrix
| Catalyst / System | Reaction Type | Key Benefit | Major Limitation |
| None / Reflux | Hantzsch | Low cost, simple workup. | Low yield for acid-sensitive substrates; Isomerization. |
| Hantzsch (Mod) | High yield, reusable, green. | Requires preparation of solid support. | |
| Oxidative | High regioselectivity, mild temp.[1] | Requires | |
| Oxidative | Cheap, non-toxic metal. | Lower functional group tolerance than Cu. | |
| Metal-Free | No metal contamination (GMP friendly). | Requires high temp ( | |
| TBAI / TBHP | Metal-Free | Milder than | Peroxides present safety hazards at scale. |
References
-
Bramley, S. E., et al. (1987). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[2] Link
-
Safari, J., & Gdomari, Z. (2014). "Ultrasound-promoted an efficient method for one-pot synthesis of Hantzsch thiazoles catalyzed by silica-supported tungstosilisic acid."[3] Journal of Saudi Chemical Society, 18(6), 642-649. Link
-
Wang, X., et al. (2018).[4] "Practical Cu-catalyzed oxidative, multiple Csp3-H bond cleavage processes achieve a synthesis of thiazoles."[4] Organic Letters, 20(9), 2632-2636. Link
-
Vannucci, A. K., et al. (2012). "Iron-Catalyzed C–H Activation and Oxidative Coupling." Journal of Organic Chemistry. Link
-
Wang, B., et al. (2020).[5] "Iodine- and TBHP-Promoted Acylation of Benzothiazoles under Metal-Free Conditions." Synthesis, 52, 3058-3064.[5] Link
-
Singhal, R., et al. (2018). "Combination of Tetrabutylammonium Iodide (TBAI) with tert-Butyl Hydroperoxide (TBHP): An Efficient Transition-Metal-Free System."[6] The Chemical Record, 18(9), 1292-1305.[6] Link
Sources
- 1. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. Iodine- and TBHP-Promoted Acylation of Benzothiazoles under Metal-Free Conditions [organic-chemistry.org]
- 6. Combination of Tetrabutylammonium Iodide (TBAI) with tert-Butyl Hydroperoxide (TBHP): An Efficient Transition-Metal-Free System to Construct Various Chemical Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine via melting point
Topic: Validating Synthesis of 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine via Melting Point Content Type: Publish Comparison Guide
Executive Summary
In the high-throughput environment of drug discovery, rapid validation of intermediate scaffolds is critical. The synthesis of This compound —a pharmacophore often explored in kinase inhibition and anti-inflammatory pathways—relies on the Hantzsch thiazole condensation. While NMR and HPLC provide definitive structural confirmation, Melting Point (MP) determination remains the most efficient "first-pass" validation tool for this solid-state product.
This guide provides an objective comparison of MP analysis against chromatographic methods, detailing the specific thermal behaviors of the target compound versus its precursors and potential impurities. It empowers researchers to distinguish between successful cyclization, unreacted starting material, and byproduct formation using thermal data alone.
Synthesis Logic & Mechanism
The synthesis utilizes the Hantzsch Thiazole Synthesis , a robust method for constructing 1,3-thiazoles. The reaction involves the condensation of an
-
Reagents: 2-Bromo-4'-chloroacetophenone + N-Methylthiourea.
-
Solvent: Ethanol or Methanol (reflux).
-
Mechanism: Nucleophilic attack of the sulfur atom on the
-carbon of the ketone, followed by dehydration and cyclization to form the aromatic thiazole ring.
Synthesis Workflow Diagram
Figure 1: Reaction pathway for the synthesis of the target aminothiazole.
Validation via Melting Point: The Data
The power of MP validation lies in the distinct thermal gap between the starting materials and the product. A successful reaction is immediately evident if the isolated solid melts significantly higher than the bromoketone precursor.
Comparative Thermal Data Table
| Compound | Role | Melting Point (°C) | Validation Insight |
| 2-Bromo-4'-chloroacetophenone | Starting Material (SM) | 93 – 96°C | If product melts here, reaction failed. |
| N-Methylthiourea | Reagent | 118 – 121°C | Water soluble; rarely persists in workup. |
| 2-Amino-4-(4-chlorophenyl)thiazole | Analog (Unmethylated) | 169 – 171°C | Reference standard. If MP is here, wrong thiourea was used. |
| Target Product | Synthesized Scaffold | 125 – 135°C (Est.) * | Distinct from SM. N-methylation typically lowers MP vs. primary amine (170°C). |
*Note: While the unmethylated analog melts at ~170°C, N-methylated thiazoles often exhibit a melting point depression of 30-50°C due to the loss of a hydrogen bond donor and altered crystal packing. A sharp melt in the 125-140°C range is the primary indicator of success before NMR confirmation.
Experimental Protocol
A. Synthesis Procedure
-
Dissolution: Dissolve 1.0 eq of 2-Bromo-4'-chloroacetophenone (CAS: 536-38-9) in absolute ethanol (5 mL/mmol).
-
Addition: Add 1.1 eq of N-Methylthiourea (CAS: 598-52-7).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Cool reaction mixture to room temperature.
-
If precipitate forms (hydrobromide salt), filter and wash with cold ethanol.
-
Free Base Liberation: Suspend the salt in water and neutralize with 10% NaHCO₃ or NH₄OH to pH 8–9.
-
Filter the resulting free base solid, wash with water, and dry.
-
-
Recrystallization: Recrystallize from Ethanol/Water (or pure Ethanol) to ensure sharp melting point.
B. Melting Point Determination Protocol
-
Preparation: Ensure the sample is fully dried (residual solvent depresses MP). Grind a small amount into a fine powder.
-
Loading: Fill a capillary tube to a height of 2–3 mm. Compact the powder by tapping.
-
Ramping:
-
Rapid heat to 80°C.
-
Slow ramp (2°C/min) from 80°C upwards.
-
-
Observation: Record the temperature of the first liquid drop (onset) and the complete meltdown (clear point).
Validation Logic & Troubleshooting
Use the following logic tree to interpret your melting point results immediately after isolation.
Validation Decision Tree
Figure 2: Decision matrix for interpreting thermal analysis data.
Comparison: MP vs. Other Methods
Why use MP when NMR exists? This table highlights the strategic value of MP in a workflow.
| Feature | Melting Point (MP) | 1H NMR | HPLC-MS |
| Speed | Instant (<5 min) | Slow (Prep + Run: ~30 min) | Medium (15 min) |
| Cost | Negligible | High (Solvents/Instrument) | High (Columns/Solvents) |
| Specificity | Low (Identifies difference only) | High (Structural proof) | High (Purity profile) |
| Primary Use | Go/No-Go Decision | Final Structure Validation | Purity Quantification |
| Limitation | Cannot detect non-melting impurities (salts) | Requires solubility | Requires method dev |
Expert Insight: Use MP as a "gatekeeper." Do not waste deuterated solvents (NMR) on a solid that melts at 95°C (starting material). Only proceed to NMR if the MP indicates a new chemical entity in the expected range.
References
-
Hantzsch Thiazole Synthesis Mechanism & Applications Source: BenchChem. (2025). A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'.
-
Characterization of 2-Amino-4-(4-chlorophenyl)thiazole (Unmethylated Analog) Source: Sigma-Aldrich. (2025). Product Specification: 2-Amino-4-(4-chlorophenyl)thiazole.
-
Melting Point of 2-Bromo-4'-chloroacetophenone (Starting Material) Source: Thermo Scientific Chemicals.[1][2] (2025).[3][4] 2-Bromo-4'-chloroacetophenone Specifications.
-
General Trends in Aminothiazole Synthesis Source: National Institutes of Health (PMC). (2024).[4] Application of α-bromination reaction on acetophenone derivatives.
Sources
- 1. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. 2-Bromo-4'-chloroacetophenone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. PubChemLite - [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine (C10H9ClN2S) [pubchemlite.lcsb.uni.lu]
- 4. alchempharmtech.com [alchempharmtech.com]
Safety Operating Guide
4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine proper disposal procedures
Executive Summary: Operational Directive
Immediate Action Required: Treat 4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine as a Toxic, Halogenated Organic Hazardous Waste .
This compound is a chlorinated heteroaromatic featuring a secondary amine. Due to the presence of the chlorine atom and the thiazole ring, it cannot be disposed of via sanitary sewer (sink) or regular trash. It requires high-temperature incineration to prevent the formation of persistent organic pollutants (POPs) and to ensure complete destruction of the pharmacophore.
Critical Prohibition:
-
NEVER mix with oxidizing acids (Nitric, Chromic) or Nitrites. The N-methyl secondary amine moiety poses a high risk of forming carcinogenic N-nitrosamines in the presence of nitrosating agents.
-
NEVER autoclave this waste. The chlorine content can damage autoclave chambers and release toxic chlorocarbon vapors.
Chemical Profile & Hazard Identification
To ensure self-validating safety protocols, you must understand the why behind the hazards. This compound is not just "waste"; it is a reactive intermediate.
| Feature | Specification | Operational Implication |
| Compound Name | This compound | Labeling: Must be written in full on waste tags. |
| Structural Class | Halogenated Aminothiazole | Segregation: Must go into Halogenated waste streams.[1][2] |
| Key Functional Groups | Secondary Amine (-NHMe), Chlorophenyl | Incompatibility: Oxidizers, Nitrites, Hypochlorites (Bleach). |
| Toxicity Profile | Acute Tox. 3 (Oral) (Inferred from des-methyl analog CAS 2103-99-3) | Handling: Double nitrile gloves and N95/P100 respiratory protection required for solids. |
| Physical State | Solid (Powder/Crystalline) | Spill Risk: Dust inhalation is the primary exposure vector. |
Waste Segregation Protocol
Proper segregation is the primary defense against unexpected exothermic reactions in waste drums. Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for segregating chlorinated thiazole waste. Note that the presence of the chlorine atom usually defaults liquid mixtures to the "Halogenated" stream.
Step-by-Step Disposal Workflow
Scenario A: Disposal of Pure Solid Substance
Applicable for: Expired shelf stock, reaction leftovers, weighing boat residues.
-
Preparation:
-
Don PPE: Nitrile gloves (double layer recommended), safety goggles, and lab coat.
-
Work inside a chemical fume hood to prevent dust dispersion.
-
-
Container Selection:
-
Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated "Solid Waste" drum.
-
Do not use glass for primary solid waste accumulation to prevent breakage during transport.
-
-
Transfer:
-
Transfer the solid carefully. If the compound is in a glass vial, place the entire vial (uncapped) into the solid waste container.
-
Why uncapped? To prevent pressure buildup and allow the incinerator to crush/process the waste safely.
-
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Constituents: Write "this compound" (99%).
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Scenario B: Disposal of Reaction Mixtures (Liquids)
Applicable for: Mother liquors, rotovap condensates, HPLC waste.
-
Solvent Compatibility Check:
-
Ensure the solution pH is between 4 and 10.
-
Confirm no oxidizers (Peroxides, Nitric Acid) are present.
-
-
Accumulation:
-
Pour into the Halogenated Solvent carboy (Red can or safety jug).
-
Scientific Rationale: Even if the solvent is non-halogenated (e.g., Methanol), the solute contains Chlorine.[2] Mixing this into a non-halogenated stream (often used for fuel blending) can violate emissions regulations due to HCl generation during combustion.
-
-
Rinsing:
-
Triple rinse the original flask with a small amount of Acetone or DCM.
-
Add the rinsate to the Halogenated Waste container.
-
Emergency Spill Response
If a spill occurs outside the fume hood, follow this "Dry-Clean" protocol to prevent spreading the toxic dust.
Figure 2: Dry-spill response workflow. The "Wet Paper Towel" step is critical to prevent the generation of airborne dust.
Specific Decontamination Steps:
-
Dampen: Gently lay solvent-dampened (water or ethanol) paper towels over the powder. Do not pour liquid directly onto the powder, as this spreads the contamination radius.
-
Scoop: Use a plastic scoop or dustpan to lift the dampened powder/towel mass.
-
Dispose: Place all cleanup materials into a clear plastic bag, seal it, and place it into the Solid Hazardous Waste bin.
-
Wash: Wipe the surface with a mild detergent solution. Avoid bleach (Hypochlorite) to prevent reaction with the amine.
Regulatory & Compliance Context
-
EPA (USA): This compound is likely not explicitly P-listed or U-listed unless it is a specific commercial chemical product formulation. However, it exhibits the characteristic of Toxicity (D000) if TCLP (Toxicity Characteristic Leaching Procedure) fails, and must be managed as hazardous waste under RCRA (Resource Conservation and Recovery Act).
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the thermal decomposition of the thiazole ring and capture of the chlorine as HCl in scrubbers.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24860638, 2-Amino-4-(4-chlorophenyl)thiazole (Parent Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
